

# 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone chemical properties

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## Compound of Interest

Compound Name: 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

Cat. No.: B1272949

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An In-depth Technical Guide on **1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone**

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone**. The information is intended for researchers and professionals involved in organic synthesis and drug discovery.

## Chemical Properties

**1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone** is a halogenated ketone derivative of benzothiazole. Its chemical structure features a benzothiazole ring system connected to a bromoacetyl group. This compound is primarily used as a chemical intermediate in the synthesis of more complex heterocyclic compounds.<sup>[1][2]</sup>

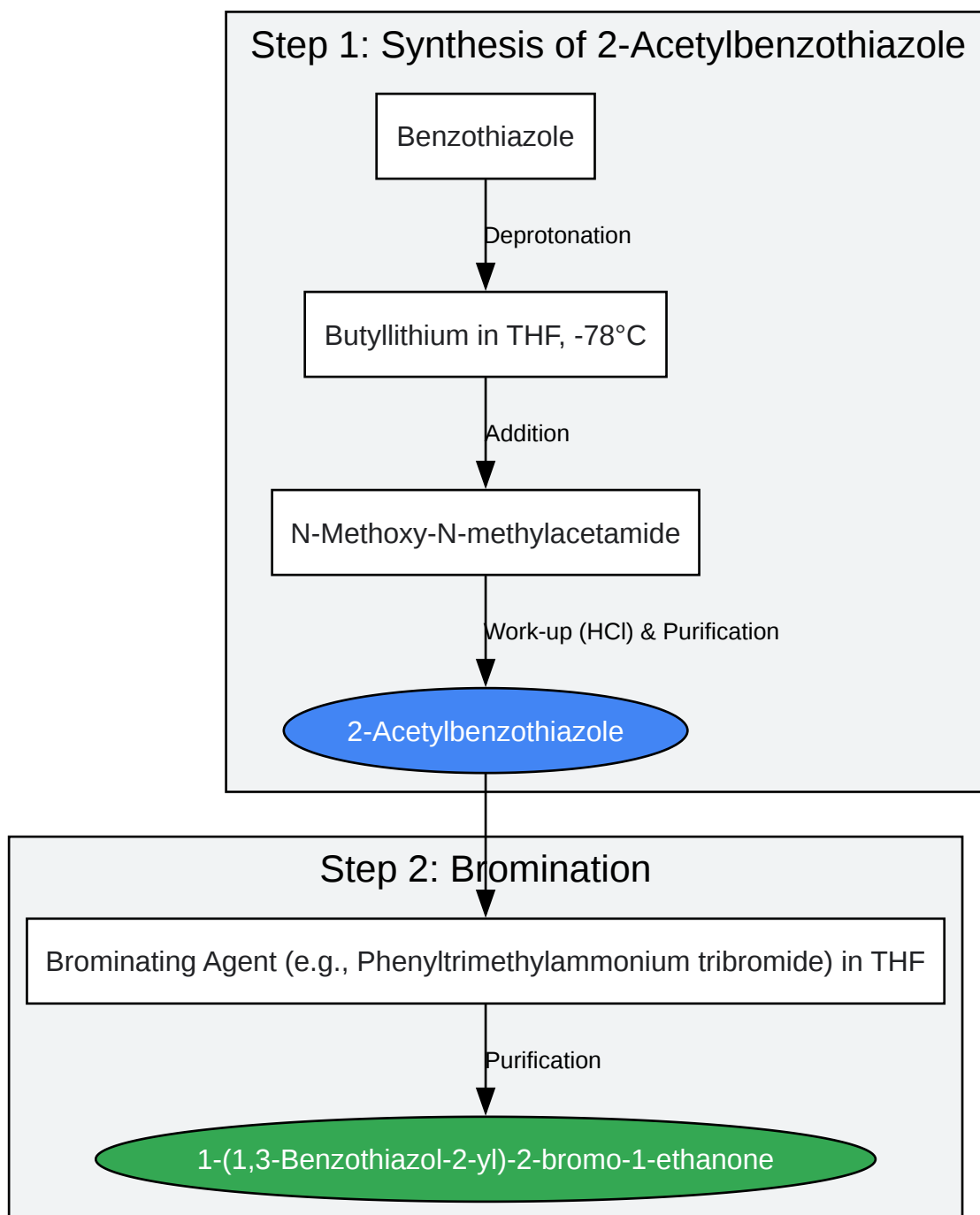
Table 1: Chemical and Physical Properties of **1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone**

Property	Value	Source
IUPAC Name	1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone	-
CAS Number	54223-20-0	[3][4]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrNOS	[3]
Molecular Weight	256.12 g/mol	[3]
Appearance	Not specified (likely a solid)	-
Purity	Commercially available at 90+% purity	[3][5]
InChI Key	AYWGYNKWZWBMSV-UHFFFAOYSA-N	[3]

## Synthesis and Experimental Protocols

The synthesis of **1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone** is typically achieved through the bromination of its precursor, 2-acetylbenzothiazole. The overall synthetic pathway is outlined below.

## Synthesis Workflow



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**Figure 1:** Synthesis workflow for **1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone**.

## Experimental Protocol for the Synthesis of 2-Acetylbenzothiazole

This procedure is adapted from a documented synthesis of 2-acetylbenzothiazole.[6]

### Materials:

- Benzothiazole
- Anhydrous Tetrahydrofuran (THF)
- Butyllithium (1.6 M in hexanes)
- N-Methoxy-N-methylacetamide
- 1M Hydrochloric acid (HCl)
- Ethyl acetate
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

### Procedure:

- A solution of benzothiazole (1.0 eq) in anhydrous THF is cooled to  $-78^\circ\text{C}$  under a nitrogen atmosphere.
- Butyllithium (1.1 eq) is added dropwise to the stirred solution. The resulting mixture is stirred at  $-78^\circ\text{C}$  for one hour.
- N-Methoxy-N-methylacetamide (1.1 eq) is added in one portion, and the reaction is stirred at  $-78^\circ\text{C}$  for an additional 3 hours.
- The solution is allowed to warm to room temperature overnight.
- The reaction is quenched by the addition of 1M HCl and extracted with ethyl acetate.

- The combined organic extracts are dried over anhydrous  $\text{MgSO}_4$ , filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel (e.g., 10% ethyl acetate in hexanes) to yield 2-acetylbenzothiazole as a yellow solid.[6]

Table 2: Properties of 2-Acetylbenzothiazole

Property	Value	Source
Molecular Formula	$\text{C}_9\text{H}_7\text{NOS}$	[7]
Molecular Weight	177.22 g/mol	[6][7]
CAS Number	1629-78-3	[7]
Appearance	Yellow solid	[6]

## Experimental Protocol for the Synthesis of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone

This is a general procedure based on the bromination of similar ketone-containing heterocyclic compounds.[8]

Materials:

- 2-Acetylbenzothiazole
- Anhydrous Tetrahydrofuran (THF)
- Phenyltrimethylammonium tribromide
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Silica gel for column chromatography
- Ethyl acetate
- Petroleum ether

#### Procedure:

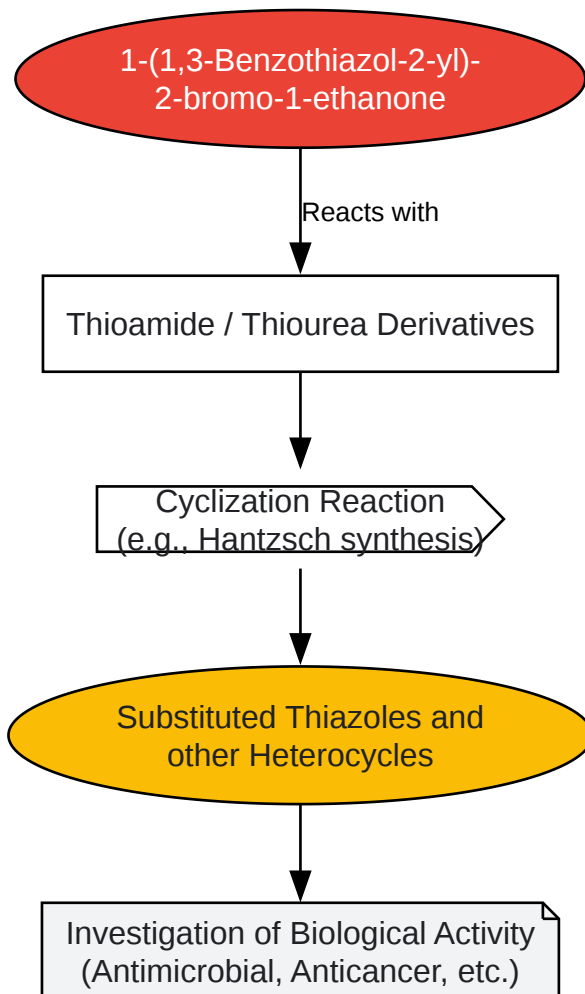
- A solution of 2-acetylbenzothiazole (1.0 eq) in anhydrous THF is prepared.
- This solution is added dropwise to a solution of phenyltrimethylammonium tribromide (1.0 eq) in anhydrous THF.
- The reaction mixture is stirred at a slightly elevated temperature (e.g., 35°C) for several hours and then left to stand overnight.[8]
- After the reaction is complete, any solid byproducts are removed by filtration.
- The filtrate is concentrated under reduced pressure to obtain the crude product.
- The crude material is dissolved in dichloromethane and purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to afford **1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone**. [8]

## Chemical Reactivity and Potential Applications

The primary reactive site of **1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone** is the  $\alpha$ -carbon to the ketone, which bears the bromine atom. This makes it a potent electrophile and a valuable building block in organic synthesis.

It is commonly used in Hantzsch-type thiazole synthesis and other cyclization reactions to form more complex heterocyclic systems. For example, it can react with thioamides or thioureas to form thiazole-containing compounds.[2] These resulting molecules are often investigated for their biological activities.

## Chemical Reactivity and Applications



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**Figure 2:** General reactivity and application pathway.

## Biological Activity

While specific biological data for **1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone** is not readily available, the benzothiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[9] These activities include:

- Antimicrobial and Antifungal Activity: Many benzothiazole derivatives have shown significant potency against various bacterial and fungal strains.[10]

- Anticancer Activity: Certain benzothiazole-containing compounds have been investigated as potential anticancer agents.[11][12]
- Enzyme Inhibition: Some derivatives have been identified as inhibitors of specific enzymes, such as c-Jun NH2-terminal protein kinase (JNK), which has neuroprotective implications. [13]

Given its reactivity, **1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone** is a key intermediate for synthesizing novel benzothiazole derivatives to explore these and other potential therapeutic applications.[1]

## Safety Information

As an  $\alpha$ -bromoketone, this compound is expected to be a lachrymator and an alkylating agent. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Direct contact with skin and eyes should be avoided. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

## Conclusion

**1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone** is a valuable and reactive chemical intermediate. Its synthesis from 2-acetylbenzothiazole is a straightforward process, providing a versatile building block for the creation of a diverse range of heterocyclic compounds. The prevalence of the benzothiazole core in biologically active molecules makes this compound particularly relevant for researchers in medicinal chemistry and drug discovery.

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